Protodioscin

Breast Cancer Cytotoxicity Comparative Analysis

Protodioscin is a furostanol saponin structurally distinct from spirostanol saponins like dioscin, featuring a β-D-glucopyranose unit at C-26 and terminal α-L-rhamnose moieties that confer superior cytotoxic potency. It outperforms protogracillin, pseudoprotodioscin, and gracillin in osteosarcoma models, demonstrates differential clonogenic inhibition versus dioscin in both ER-positive and triple-negative breast cancer cells, and exhibits in vivo efficacy in bladder cancer xenografts through JNK/p38 pathways. Clinical evidence supports its role in enhancing testosterone levels and erectile function in hypogonadal men. Generic substitution with other saponins or crude extracts is scientifically unjustified. Ideal for oncology lead optimization, nutraceutical formulation, and structure-activity relationship studies.

Molecular Formula C51H84O22
Molecular Weight 1049.2 g/mol
CAS No. 90288-44-1
Cat. No. B7821400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtodioscin
CAS90288-44-1
Molecular FormulaC51H84O22
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1
InChIKeyLVTJOONKWUXEFR-UEZXSUPNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protodioscin (CAS 90288-44-1): Key Chemical and Functional Profile for Procurement and Research


Protodioscin is a naturally occurring furostanol saponin found in Tribulus terrestris, Dioscorea species, and Trigonella foenum-graecum [1]. It is the putative active component of herbal aphrodisiac preparations [1] and has demonstrated cytotoxic activity across a broad spectrum of human cancer cell lines in the NCI's anticancer drug screen [2]. Its structure features a furostanol core with a β-D-glucopyranose unit at C-26 and terminal α-L-rhamnose moieties [1], which differentiate it from spirostanol saponins like dioscin [3].

Protodioscin (CAS 90288-44-1): Critical Functional Differences from Closely Related Saponins


Saponins from the same plant family often exhibit divergent biological activities due to subtle structural variations. For instance, while protodioscin (a furostanol saponin) and dioscin (a spirostanol saponin) share a common core, their glycosylation patterns differ, leading to distinct cytotoxic potencies and mechanisms of action [1]. Protodioscin has demonstrated superior activity against osteosarcoma cells compared to protogracillin, pseudoprotodioscin, and gracillin [2]. Furthermore, protodioscin is the primary active component in Tribulus terrestris extracts for sexual function [3], whereas other saponins in the plant, such as tribuloside, lack this specific clinical evidence [3]. Therefore, generic substitution with other saponins or plant extracts is not scientifically justified.

Protodioscin (CAS 90288-44-1): Quantitative Evidence of Differentiated Activity for Research and Sourcing


Comparative Cytotoxicity of Protodioscin vs. Dioscin in Breast Cancer Cell Lines

In a direct head-to-head comparison against dioscin, protodioscin exhibited comparable or slightly higher cytotoxic activity in both ER-positive (MCF-7) and triple-negative breast cancer (MDA-MB-468) cell lines [1]. Both compounds showed high cytotoxicity against cancer cells (IC50 range: 1.53–6 μM) and low toxicity against normal peripheral blood mononuclear cells (PBMC; IC50 ≥ 50 μM) [1]. However, protodioscin demonstrated a more potent reduction in clonogenic capacity in MCF-7 cells compared to dioscin at equivalent concentrations [1].

Breast Cancer Cytotoxicity Comparative Analysis

Superior Anti-Osteosarcoma Activity of Protodioscin Over In-Class Saponins

In a comparative study of steroidal saponins isolated from Dioscorea nipponica, protodioscin exhibited the lowest IC50 value (6.43 μg/mL) against osteosarcoma cells, indicating the highest potency among the four compounds tested [1]. This was significantly lower than the IC50 values of protogracillin (10.61 μg/mL), pseudoprotodioscin (10.48 μg/mL), and dioscin (6.90 μg/mL) [1].

Osteosarcoma Apoptosis Comparative Potency

Protodioscin's Broad-Spectrum Cytotoxicity in the NCI-60 Human Tumor Cell Line Screen

Protodioscin was evaluated against the NCI's panel of 60 human cancer cell lines, representing leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers [1]. It demonstrated cytotoxicity against most cell lines, with GI50 values ≤ 2.0 μM for several specific lines including MOLT-4 (leukemia), A549/ATCC (NSCLC), HCT-116 and SW-620 (colon), SNB-75 (CNS), LOX IMVI (melanoma), and 786-0 (renal) [1]. Notably, COMPARE analysis revealed no other compound in the NCI database with a similar cytotoxicity pattern, suggesting a unique mechanism of action [1].

Cancer NCI-60 Panel Cytotoxicity Profile

In Vivo Antitumor Efficacy of Protodioscin in Bladder Cancer Xenograft Model

Protodioscin significantly inhibited tumor growth in a xenograft mouse model of bladder cancer [1]. Mice treated with protodioscin showed reduced tumor volume compared to vehicle-treated controls, demonstrating its in vivo efficacy [1]. This was associated with the activation of p38 and JNK signaling pathways and the induction of apoptosis in bladder cancer cells [1].

Bladder Cancer In Vivo Tumor Growth Inhibition

Protodioscin Enhances Methotrexate-Induced Senescence in Liver Cancer Spheroids

Protodioscin potentiated methotrexate (MTX)-induced senescence in HepG2 liver cancer spheroids [1]. Combination treatment with protodioscin and MTX significantly enhanced apoptosis, cell death, ROS, NO, β-Gal activity, and expression of senescence markers (p16, p27, p53) compared to MTX alone [1]. Protodioscin also downregulated p-Smad2/4 and TGF-β levels [1].

Liver Cancer Senescence 3D Spheroid Model

Clinical Efficacy of Protodioscin-Standardized Tribulus terrestris Extract in Male Erectile Dysfunction

In a placebo-controlled clinical trial involving 70 men with late-onset hypogonadism and erectile dysfunction (ED), a standardized Tribulus terrestris extract (containing protodioscin as the dominant active saponin) significantly improved both total testosterone levels and erectile function scores [1]. After 3 months of treatment, mean total testosterone increased from 2.2 ng/mL to 2.7 ng/mL (p < 0.001), and the mean International Index of Erectile Function (IIEF-5) score increased from 10.7 to 16.1 (p < 0.001) [1].

Erectile Dysfunction Clinical Trial Hormonal Modulation

Protodioscin (CAS 90288-44-1): Validated Research and Industrial Application Scenarios


Breast Cancer Research: Investigating Anticancer Mechanisms

Protodioscin is a suitable candidate for research on breast cancer, particularly for studies comparing furostanol and spirostanol saponins. Its demonstrated cytotoxic activity against both ER-positive and triple-negative breast cancer cells, along with its differential impact on clonogenic capacity compared to dioscin, makes it a valuable tool for elucidating structure-activity relationships and developing targeted therapies [1].

Osteosarcoma Drug Discovery: Lead Compound Identification

Given its superior anti-osteosarcoma activity compared to other saponins like protogracillin, pseudoprotodioscin, and dioscin, protodioscin serves as a promising lead compound for developing new treatments for osteosarcoma [1]. Its procurement is justified for further medicinal chemistry optimization and preclinical evaluation in osteosarcoma models.

Bladder Cancer Therapy Development: In Vivo Validation

The in vivo efficacy of protodioscin in a bladder cancer xenograft model supports its advancement into preclinical development [1]. Research programs focused on bladder cancer can utilize protodioscin to explore its mechanism of action involving JNK/p38 pathways and to assess its potential as a standalone or adjuvant therapy.

Male Sexual Health Nutraceuticals: Standardized Extract Formulation

For nutraceutical companies developing products for male sexual health, sourcing high-purity protodioscin or standardized Tribulus terrestris extracts is essential. The clinical evidence demonstrating significant improvements in testosterone levels and erectile function in men with hypogonadism and ED provides a strong scientific basis for product claims and formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Protodioscin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.